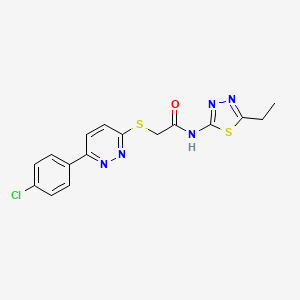

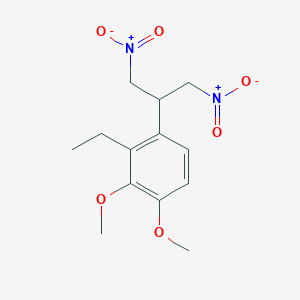

3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide

Übersicht

Beschreibung

“3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

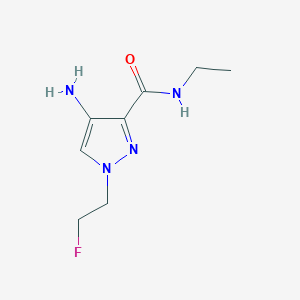

The molecular formula of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is C18H16N2O5. The benzofuran moiety is a key component of many biologically active natural and synthetic heterocycles .Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This could potentially be relevant to the chemical reactions involving “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide”.Physical And Chemical Properties Analysis

The molecular weight of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is 340.335. Further physical and chemical properties specific to this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen

Neuroscience: Enhancement of O-GlcNAcylation

This compound has been studied for its role in enhancing O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This process is crucial for the survival of cells and tissues, particularly in the brain where it may improve neuronal tolerance to ischemia.

Antibacterial Research: Novel Furan Derivatives

In the realm of antibacterial research, furan derivatives, including this compound, are being explored for their potential to combat microbial resistance . The inclusion of the furan nucleus in synthetic techniques is a key strategy in developing new drugs with antibacterial properties.

Bioenergetics: Mitochondrial Homeostasis

The compound is involved in research related to mitochondrial homeostasis. It has been shown that modifications like O-GlcNAcylation can improve mitochondrial function and bioenergy, which is essential for cellular health and combating diseases related to mitochondrial dysfunction .

Pharmacology: Therapeutic Applications

In pharmacology, the compound is part of a broader class of benzofuran derivatives that exhibit a range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Cellular Stress Response: Neuroprotection

Studies have indicated that compounds like 3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide can confer neuroprotection by regulating local glucose metabolism and improving the cellular stress response, particularly in models of cerebral ischemic injury .

Mitochondrial Apoptosis Pathway Inhibition

Research has also focused on the compound’s ability to inhibit the mitochondrial apoptosis pathway. This is significant in preventing cell death in various pathological conditions, including neurodegenerative diseases and ischemic injuries .

Wirkmechanismus

While the specific mechanism of action for “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is not explicitly mentioned in the search results, benzofuran derivatives have been found to exhibit a wide array of biological activities . This suggests that they could potentially act on different clinically approved targets .

Zukünftige Richtungen

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWMDYXUUYOKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325664 | |

| Record name | 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898354-81-9 | |

| Record name | 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)

![1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2872328.png)

![[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride](/img/structure/B2872332.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2872333.png)

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/no-structure.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)